molecular formula C21H20N8O3S2 B14452946 Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- CAS No. 78311-71-4

Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)-

Cat. No.: B14452946
CAS No.: 78311-71-4
M. Wt: 496.6 g/mol
InChI Key: UCRZODQWCYSGCD-UHFFFAOYSA-N
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Description

Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- is a complex organic compound known for its diverse applications in various scientific fields. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The presence of the tetrazole ring imparts unique chemical properties, making it a valuable molecule in medicinal chemistry, biology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring is synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst.

    Thiazole Ring Formation: The thiazole ring is formed by cyclization of a thioamide with a haloketone.

    Coupling Reactions: The tetrazole and thiazole rings are coupled with a sulfonyl chloride derivative to form the sulfonylphenyl intermediate.

    Final Assembly: The sulfonylphenyl intermediate is then reacted with an acetamide derivative under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Amines: Formed from reduction reactions.

    Substituted Aromatics: Formed from substitution reactions.

Scientific Research Applications

Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-(4-(((4-(((2-(1H-tetrazol-5-yl)ethyl)-2-thiazolylamino)sulfonyl)phenyl)imino)methyl)phenyl)- stands out due to its unique combination of the tetrazole and thiazole rings, which impart distinct chemical and biological properties. Its ability to interact with multiple molecular targets and modulate various biological pathways makes it a versatile compound in scientific research.

Properties

CAS No.

78311-71-4

Molecular Formula

C21H20N8O3S2

Molecular Weight

496.6 g/mol

IUPAC Name

N-[4-[[4-[2-(2H-tetrazol-5-yl)ethyl-(1,3-thiazol-2-yl)sulfamoyl]phenyl]iminomethyl]phenyl]acetamide

InChI

InChI=1S/C21H20N8O3S2/c1-15(30)24-18-4-2-16(3-5-18)14-23-17-6-8-19(9-7-17)34(31,32)29(21-22-11-13-33-21)12-10-20-25-27-28-26-20/h2-9,11,13-14H,10,12H2,1H3,(H,24,30)(H,25,26,27,28)

InChI Key

UCRZODQWCYSGCD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=NC2=CC=C(C=C2)S(=O)(=O)N(CCC3=NNN=N3)C4=NC=CS4

Origin of Product

United States

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